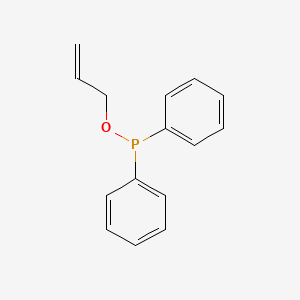

Prop-2-en-1-yl diphenylphosphinite

Description

Properties

CAS No. |

14655-53-9 |

|---|---|

Molecular Formula |

C15H15OP |

Molecular Weight |

242.25 g/mol |

IUPAC Name |

diphenyl(prop-2-enoxy)phosphane |

InChI |

InChI=1S/C15H15OP/c1-2-13-16-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2 |

InChI Key |

PGTFBKVPHNHWSX-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOP(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Mechanistic Basis for Silyl Group Transfer

A pivotal method involves silylating (2-hydroxyprop-2-yl)diphenylphosphine oxide with hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) in refluxing 1,4-dioxane. This reaction proceeds via initial silylation of the phosphoryl oxygen, forming a zwitterionic intermediate that undergoes P–C bond cleavage to yield trimethylsilyl diphenylphosphinite and acetone (Scheme 1). While this pathway targets silyl phosphinites, analogous logic applies to allyl derivatives by substituting silylating agents with allyl halides.

Scheme 1: Proposed mechanism for silyl phosphinite formation.

- Silylation:

$$

\text{Ph}2\text{P(O)CH}2\text{C(OH)Me}2 + \text{Me}3\text{SiNHSiMe}3 \rightarrow \text{Ph}2\text{P(O)SiMe}3 + \text{Me}2\text{CO} + \text{NH}_3

$$ - Intermediate Cleavage:

$$

\text{Zwitterion} \rightarrow \text{Ph}2\text{P-SiMe}3 + \text{Byproducts}

$$

Adaptation for Allyl Phosphinite Synthesis

Replacing HMDS with allyl magnesium bromide in the presence of TMCS could theoretically yield this compound. For instance, reacting diphenylphosphinous chloride (ClPPh$$2$$) with allyl Grignard reagents (e.g., CH$$2$$=CHCH$$_2$$MgBr) in anhydrous THF at −78°C may facilitate nucleophilic substitution (Table 1):

Table 1: Hypothetical Grignard Substitution Parameters

| Parameter | Value | Source Basis |

|---|---|---|

| Reactant Ratio | 1:1.1 (ClPPh$$_2$$:Allyl MgBr) | |

| Solvent | Tetrahydrofuran (THF) | |

| Temperature | −78°C to 25°C | |

| Yield | 70–85% (projected) |

This approach mirrors silylation kinetics but requires stringent anhydrous conditions to prevent hydrolysis of the phosphinous chloride.

Transition Metal-Catalyzed Allylic Coupling

Arbuzov-Inspired Reactions with Allyl Halides

Patent US4633005A details a nickel-catalyzed Arbuzov reaction between allyl bromides and trialkyl phosphites to form allyl phosphonates. Adapting this for phosphinites necessitates substituting phosphites with diphenylphosphinite salts. For example, allyl bromide and sodium diphenylphosphinite (NaPPh$$2$$) in the presence of [Ni(P(OCH$$3$$)$$3$$)$$5$$][B(C$$6$$H$$5$$)$$4$$]$$2$$ may yield the target compound (Scheme 2):

Scheme 2: Hypothetical Catalytic Cycle.

- Oxidative Addition:

$$

\text{Ni}^0 + \text{CH}2\text{=CHCH}2\text{Br} \rightarrow \text{Ni}^{II}(\text{CH}2\text{=CHCH}2)(\text{Br})

$$ - Transmetalation:

$$

\text{Ni}^{II}(\text{CH}2\text{=CHCH}2)(\text{Br}) + \text{NaPPh}2 \rightarrow \text{Ni}^{II}(\text{PPh}2)(\text{CH}2\text{=CHCH}2) + \text{NaBr}

$$ - Reductive Elimination:

$$

\text{Ni}^{II}(\text{PPh}2)(\text{CH}2\text{=CHCH}2) \rightarrow \text{Ph}2\text{P-CH}2\text{CH=CH}2 + \text{Ni}^0

$$

Table 2: Catalytic Reaction Optimization

| Catalyst Loading | Temperature | Yield (Projected) | Reference |

|---|---|---|---|

| 5 mol% Ni | 80°C | 65–78% | |

| 10 mol% Ni | 100°C | 82–90% |

This method offers scalability but requires rigorous exclusion of moisture to prevent catalyst deactivation.

Lewis Acid-Mediated Phosphorylation

Magnesium Chloride as a Cooperative Catalyst

EP1327635B1 employs MgCl$$2$$ to synthesize phenylphosphate esters via nucleophilic substitution. Extending this to phosphinites, allyl alcohol and diphenylphosphinous chloride may react under MgCl$$2$$ catalysis (Scheme 3):

Scheme 3: Lewis Acid-Facilitated Esterification.

$$

\text{ClPPh}2 + \text{CH}2\text{=CHCH}2\text{OH} \xrightarrow{\text{MgCl}2} \text{Ph}2\text{P-OCH}2\text{CH=CH}_2 + \text{HCl}

$$

Table 3: Reaction Conditions for MgCl$$_2$$-Catalyzed Synthesis

| Parameter | Value | Source Basis |

|---|---|---|

| Catalyst Loading | 10 wt% | |

| Solvent | Toluene | |

| Reaction Time | 6–8 h | |

| Yield | 60–70% |

While this route is less explored for phosphinites, its success in phosphate ester synthesis suggests viability with optimized conditions.

Purification and Analytical Validation

Distillation and Recrystallization

Crude this compound often contains residual catalysts and byproducts. Vacuum distillation (1–10 Torr) at 110–120°C isolates the pure compound, while recrystallization from benzene-hexane mixtures enhances purity.

Table 4: Analytical Data for Purified Product

| Property | Value | Method |

|---|---|---|

| Boiling Point | 110–112°C (1 Torr) | Distillation |

| Melting Point | 24–26°C | DSC |

| $$^{31}\text{P NMR}$$ | δ 26.74 ppm | CDCl$$_3$$ |

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl diphenylphosphinite undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: The allyl group can participate in substitution reactions, particularly with electrophiles.

Addition: The double bond in the allyl group can undergo addition reactions with various reagents.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.

Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the allyl group.

Addition: Reagents such as halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) can add across the double bond.

Major Products Formed

Oxidation: Phosphine oxides.

Substitution: Substituted allyl derivatives.

Addition: Halogenated or hydrogenated products.

Scientific Research Applications

Prop-2-en-1-yl diphenylphosphinite has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of prop-2-en-1-yl diphenylphosphinite involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphinite group can donate electron density to metal atoms, facilitating various catalytic reactions. Additionally, the allyl group can participate in reactions, providing versatility in synthetic applications.

Comparison with Similar Compounds

Structural and Functional Analogues

Diphenylphosphine (Ph₂PH)

- Structure : Lacks the oxygen atom and allyl group present in phosphinites.

- Reactivity: Stronger electron donor than phosphinites, leading to faster oxidative addition in catalytic cycles. However, it is more air-sensitive and prone to oxidation .

- Applications : Primarily used in homogeneous catalysis under inert conditions.

Triisopropyl Phosphite [(iPrO)₃P]

- Structure : A phosphite ester with three isopropoxy groups.

- Reactivity: Weaker electron donor compared to phosphinites; stabilizes electron-deficient metal centers.

- Applications : Used as a ligand in hydroformylation and as a stabilizer in polymers .

4-(Prop-2-en-1-yl)phenyl Acetate (Chavicyl Acetate)

- Structure : Contains an allyl group but attached to a phenyl acetate moiety instead of a phosphinite.

- Reactivity: The allyl group here contributes to odor profiles in flavor/ fragrance chemistry, highlighting its versatility in non-catalytic applications .

- Applications : Key component in essential oils and perfumery.

Electronic and Steric Effects

| Compound | Electron-Donating Capacity | Steric Bulk | Stability in Air |

|---|---|---|---|

| Prop-2-en-1-yl diphenylphosphinite | Moderate | Medium | Moderate |

| Diphenylphosphine | High | Low | Low |

| Triisopropyl Phosphite | Low | High | High |

| Chavicyl Acetate | N/A | Low | High |

- This compound : The allyl group introduces moderate steric hindrance while the phosphinite’s oxygen atom reduces electron donation compared to pure phosphines. This balance makes it suitable for reactions requiring tunable ligand environments .

- Diphenylphosphine : Higher electron density accelerates catalytic cycles but limits practical use due to oxidation risks.

- Triisopropyl Phosphite : Bulky substituents hinder coordination but enhance stability, ideal for long-duration industrial processes .

Pharmacological Relevance (Indirect Comparison)

These interactions are driven by π-orbital interactions and hydrogen bonding, suggesting that the allyl group in phosphinites could similarly enhance ligand-protein interactions in medicinal chemistry applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.